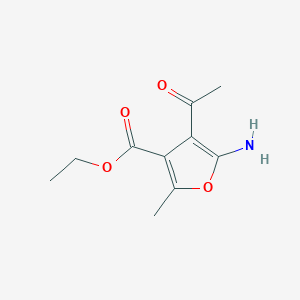![molecular formula C20H22ClN3O3S B262547 N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(2-methoxy-3-methylbenzoyl)thiourea](/img/structure/B262547.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(2-methoxy-3-methylbenzoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(2-methoxy-3-methylbenzoyl)thiourea is a complex organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(2-methoxy-3-methylbenzoyl)thiourea typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-morpholin-4-yl-phenylamine, which is then reacted with appropriate reagents to introduce the carbamothioyl and methoxy-methylbenzamide groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(2-methoxy-3-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(2-methoxy-3-methylbenzoyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(2-methoxy-3-methylbenzoyl)thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-morpholin-4-yl-phenylamine: Shares the phenylmorpholine structure but lacks the carbamothioyl and methoxy-methylbenzamide groups.
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: Another phenylmorpholine derivative with a different substitution pattern.
Uniqueness
N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(2-methoxy-3-methylbenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H22ClN3O3S |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-morpholin-4-ylphenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-13-4-3-5-15(18(13)26-2)19(25)23-20(28)22-16-12-14(21)6-7-17(16)24-8-10-27-11-9-24/h3-7,12H,8-11H2,1-2H3,(H2,22,23,25,28) |
Clave InChI |
LMISNXYRYHBGNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)N3CCOCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)



![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
